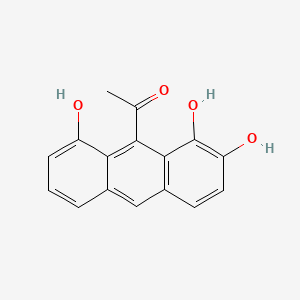
9-Acetyl-1,7,8-anthracenetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acetyl-1,7,8-anthracenetriol is an organic compound with the molecular formula C16H12O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features three hydroxyl groups and one acetyl group attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-1,7,8-anthracenetriol typically involves the acetylation of 1,7,8-anthracenetriol. One common method is the Friedel-Crafts acylation, where 1,7,8-anthracenetriol reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the anthracene core are hydrogenated.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation using AlCl3 as a catalyst.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
9-Acetyl-1,7,8-anthracenetriol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Acetyl-1,7,8-anthracenetriol involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The hydroxyl groups and the acetyl group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1,7,8-Anthracenetriol: Lacks the acetyl group, making it less reactive in certain chemical reactions.
9-Anthracenecarboxylic acid: Contains a carboxyl group instead of an acetyl group, leading to different chemical properties and reactivity.
1,8-Dihydroxyanthracene: Features two hydroxyl groups, differing in the number and position of hydroxyl groups compared to 9-Acetyl-1,7,8-anthracenetriol.
Uniqueness: this compound is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
73637-16-8 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
1-(1,2,8-trihydroxyanthracen-9-yl)ethanone |
InChI |
InChI=1S/C16H12O4/c1-8(17)13-14-9(3-2-4-11(14)18)7-10-5-6-12(19)16(20)15(10)13/h2-7,18-20H,1H3 |
Clave InChI |
DPMKTCIVEBLMCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC3=C1C(=C(C=C3)O)O)C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


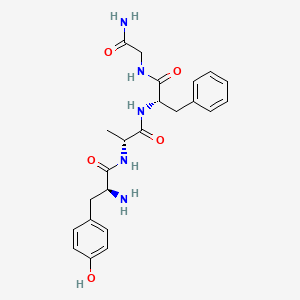
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
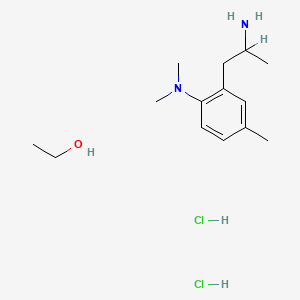
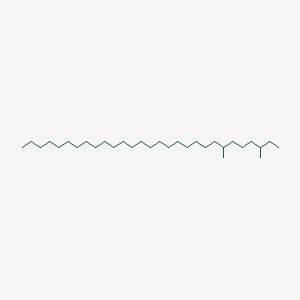
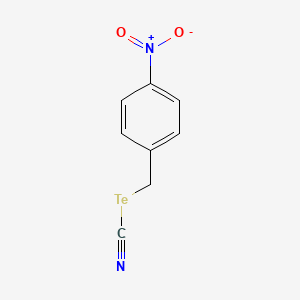
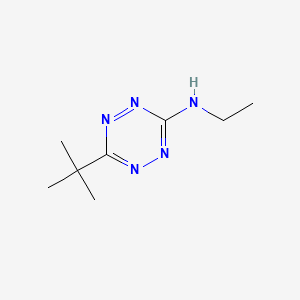
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)



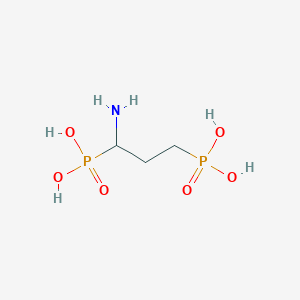
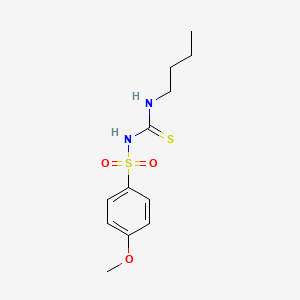
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)
